
3-(5-Chloro-2-methoxyphenyl)propanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Chloro-2-methoxyphenyl)propanal is an organic compound with the molecular formula C10H11ClO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the 5-position and a methoxy group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-2-methoxyphenyl)propanal can be achieved through several methods. One common approach involves the Claisen-Schmidt condensation reaction, where an appropriate aldehyde is reacted with acetone in the presence of a base such as sodium hydroxide . The reaction typically requires stirring at room temperature followed by heating to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the choice of solvents and catalysts can be tailored to improve the efficiency of the process.
化学反応の分析
Types of Reactions
3-(5-Chloro-2-methoxyphenyl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 3-(5-Chloro-2-methoxyphenyl)propanoic acid.
Reduction: 3-(5-Chloro-2-methoxyphenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(5-Chloro-2-methoxyphenyl)propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and as a precursor for various industrial processes.
作用機序
The mechanism of action of 3-(5-Chloro-2-methoxyphenyl)propanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The chlorine and methoxy substituents on the benzene ring can influence the compound’s binding affinity and specificity towards different targets .
類似化合物との比較
Similar Compounds
3-(5-Chloro-2-methoxyphenyl)propanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
3-(5-Chloro-2-methoxyphenyl)propanol: Similar structure but with an alcohol group instead of an aldehyde.
3-(2-Methoxyphenyl)propanal: Similar structure but without the chlorine substituent.
Uniqueness
3-(5-Chloro-2-methoxyphenyl)propanal is unique due to the presence of both chlorine and methoxy substituents on the benzene ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs .
特性
CAS番号 |
33538-84-0 |
|---|---|
分子式 |
C10H11ClO2 |
分子量 |
198.64 g/mol |
IUPAC名 |
3-(5-chloro-2-methoxyphenyl)propanal |
InChI |
InChI=1S/C10H11ClO2/c1-13-10-5-4-9(11)7-8(10)3-2-6-12/h4-7H,2-3H2,1H3 |
InChIキー |
DSAAKKKOQMUFQY-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)Cl)CCC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


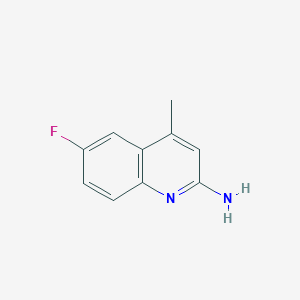
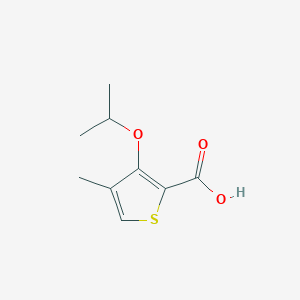
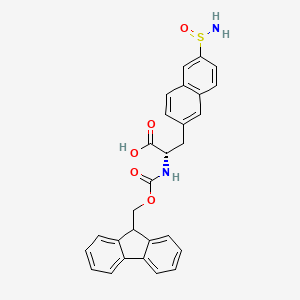

![(1S,1'R,2R,2'R)-2'-Methyl-[1,1'-bi(cyclopropan)]-2-amine](/img/structure/B13342681.png)

![(R)-6,9-Difluoro-3-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13342688.png)
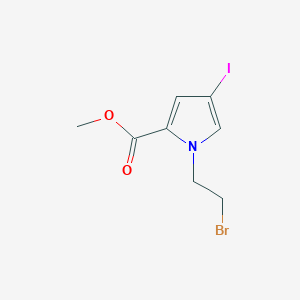
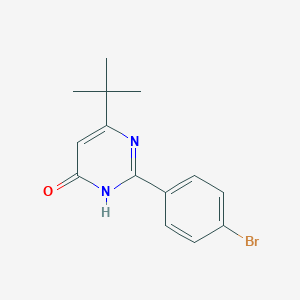
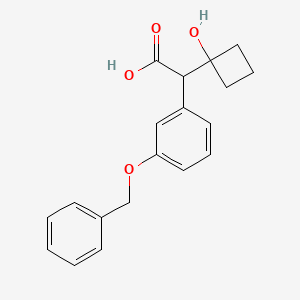

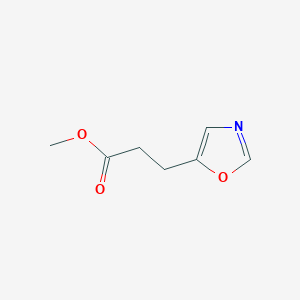
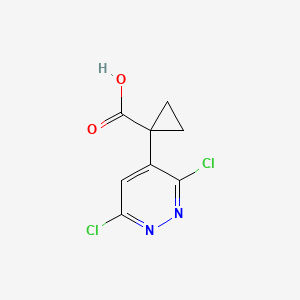
![6-(L-Prolyl)-3-oxa-6-azabicyclo[3.1.1]heptane](/img/structure/B13342745.png)
